1,3-Bis(benzo[d]oxazol-2-yl)benzene
Overview
Description
1,3-Bis(benzo[d]oxazol-2-yl)benzene is a heterocyclic compound that features two benzoxazole groups attached to a central benzene ring. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their stability and bioactivity .
Mechanism of Action
Target of Action
1,3-Bis(benzo[d]oxazol-2-yl)benzene is a derivative of benzoxazole, a class of compounds known for their wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to exhibit antimicrobial activity against various bacteria and fungi, includingBacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Candida albicans, and Aspergillus niger . They also show anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
Mode of Action
It’s known that benzoxazole derivatives exhibit potent anionophoric activity through a process of anion exchange with a minor level of proton/anion symport .
Biochemical Pathways
Benzoxazole derivatives are known to interfere with various biochemical pathways due to their wide spectrum of pharmacological activities .
Pharmacokinetics
The compound has a molecular weight of 31232100, a density of 1299g/cm3, and a boiling point of 458ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzo[d]oxazol-2-yl)benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(benzo[d]oxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrobenzoxazole derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
1,3-Bis(benzo[d]oxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development due to its bioactivity.
Industry: Utilized in the development of materials with specific optical and electronic properties
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(2-benzoxazolyl)stilbene
- 2,2’-m-Phenylenebis(benzoxazole)
- 1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene
Uniqueness
1,3-Bis(benzo[d]oxazol-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDGJSHONGAQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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